Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development . This compound, in particular, features a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a cyclohexyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Piperazine Ring: The protected amine is then reacted with a suitable cyclohexyl derivative to form the piperazine ring. This step often involves cyclization reactions under basic conditions.
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, benzyl chloroformate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological studies to investigate the interactions of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The benzyloxycarbonyl-protected amino group allows for selective binding to enzymes and receptors, modulating their activity. The piperazine ring provides conformational flexibility, enhancing the compound’s ability to interact with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-(((benzyloxy)carbonyl)amino)cyclohexyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in drug design, allowing for better interaction with biological targets and improved pharmacokinetic properties .
Properties
Molecular Formula |
C23H35N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-(phenylmethoxycarbonylamino)cyclohexyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-13-25(14-16-26)20-11-9-19(10-12-20)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) |
InChI Key |
XDTVAWXDHRMXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCC(CC2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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